GABA(C) Receptor Agonist Potency: (1S,3S)-trans Outperforms cis Enantiomers by Up to 30-Fold
At recombinant human ρ1 and ρ2 GABA(C) receptors expressed in Xenopus oocytes, (1S,3S)-trans-3-aminocyclopentanecarboxylic acid, denoted (+)-TACP, acts as a moderately potent partial agonist [1]. Its EC50 values are 2.7 ± 0.2 µM (ρ1) and 1.45 ± 0.22 µM (ρ2). In contrast, the cis enantiomers (+)-CACP and (-)-CACP are significantly weaker agonists with EC50 values ranging from 20.1 to 78.5 µM. This stereochemical discrimination is further highlighted by the finding that (-)-TACP, the opposite trans enantiomer, behaves as a weak partial agonist with low intrinsic activity [1].
| Evidence Dimension | Potency as GABA(C) receptor agonist (EC50) |
|---|---|
| Target Compound Data | EC50 (ρ1) = 2.7 ± 0.2 µM; EC50 (ρ2) = 1.45 ± 0.22 µM |
| Comparator Or Baseline | (+)-CACP (cis): EC50 (ρ1) = 26.1 ± 1.1 µM; EC50 (ρ2) = 20.1 ± 2.1 µM. (-)-CACP (cis): EC50 (ρ1) = 78.5 ± 3.5 µM; EC50 (ρ2) = 63.8 ± 23.3 µM. |
| Quantified Difference | Target compound is 9.7-fold more potent at ρ1 and 13.9-fold more potent at ρ2 compared to (+)-CACP; 29.1-fold and 44.0-fold more potent than (-)-CACP, respectively. |
| Conditions | Human homomeric ρ1 and ρ2 GABA(C) receptors expressed in Xenopus oocytes, two-electrode voltage clamp recording. |
Why This Matters
The 9- to 44-fold potency advantage of (1S,3S)-trans over cis stereoisomers ensures that procurement of the incorrect isomer will lead to significant underestimation of activity or complete loss of agonist function in GABA(C) receptor assays.
- [1] Chebib M, Vandenberg RJ, Johnston GA. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. Eur J Pharmacol. 2001;430(2-3):185-92. PMID: 11711030. View Source
